molecular formula C10H8BrNS B1273581 5-Bromo-2-methyl-4-phenyl-1,3-thiazole CAS No. 78502-81-5

5-Bromo-2-methyl-4-phenyl-1,3-thiazole

Cat. No.: B1273581
CAS No.: 78502-81-5
M. Wt: 254.15 g/mol
InChI Key: YBIVQJKFCJWQSA-UHFFFAOYSA-N
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Description

Foundational Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research

Thiazole is a five-membered heterocyclic compound featuring both a sulfur and a nitrogen atom within its aromatic ring. sysrevpharm.orgwisdomlib.orgresearchgate.netwjrr.org This unique structure imparts a degree of aromaticity and stability, making the thiazole ring a versatile and essential scaffold in chemistry. nih.govnumberanalytics.com The presence of these heteroatoms is crucial, as they can participate in coordination chemistry, binding to the active sites of metal ions and potentially increasing therapeutic activity. researchgate.net

The foundational importance of thiazoles is highlighted by their presence in essential natural products. A prime example is Thiamine (Vitamin B1), a vital nutrient for metabolism, which contains a thiazole ring. researchgate.netnih.gov The thiazole moiety is also a critical component of the penicillin nucleus, the basis for a class of antibiotics that have revolutionized medicine. sysrevpharm.orgnih.gov

In contemporary research, the thiazole ring is recognized as a significant synthon, or building block, for creating a wide array of new chemical entities. wjrr.orgnih.gov Its reactivity allows for modifications at various positions, enabling chemists to synthesize derivatives with diverse chemical, physical, and pharmacological properties. nih.gov Beyond pharmaceuticals, thiazole derivatives have found applications in materials science, including the development of conductive polymers, organic light-emitting diodes (OLEDs), and corrosion inhibitors. numberanalytics.com

Evolution of Thiazole-Based Compounds in Medicinal Chemistry and Drug Discovery

The thiazole scaffold is a privileged structure in medicinal chemistry, consistently appearing in a multitude of pharmacologically important molecules. bohrium.com Its derivatives are known to exhibit a broad spectrum of biological activities, making them a focal point for drug discovery and development. sysrevpharm.orgnih.govbohrium.com Researchers have successfully developed thiazole-based compounds with applications as antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral agents. wisdomlib.orgnumberanalytics.comnih.gov

The evolution of thiazole-based drugs demonstrates the adaptability of this heterocyclic core. Early discoveries include Sulfathiazole, an antimicrobial sulfonamide. bohrium.com In the modern pharmaceutical era, the thiazole ring is a key component in more complex drugs such as the antiretroviral agent Ritonavir and the anticancer drug Dasatinib. nih.govbohrium.com Other clinically used anticancer medicines containing the thiazole nucleus include Dabrafenib and Ixabepilone. nih.gov

The ongoing challenge of drug resistance has spurred medicinal chemists to continually explore novel thiazole derivatives. bohrium.com By modifying the thiazole ring at different positions, scientists aim to generate new molecules with improved potency, lower toxicity, and more desirable pharmacokinetic profiles, ensuring the continued relevance of this versatile heterocycle in addressing a wide range of diseases. nih.govbohrium.com

Table 1: Examples of Marketed Drugs Containing a Thiazole Moiety

Drug Name Therapeutic Class Core Function
Sulfathiazole Antibiotic Antimicrobial agent
Ritonavir Antiretroviral HIV protease inhibitor
Dasatinib Anticancer Kinase inhibitor
Dabrafenib Anticancer Kinase inhibitor

| Ixabepilone | Anticancer | Microtubule stabilizer |

The Role of Halogenated Heterocycles in Modulating Biological Activity

The strategic incorporation of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into heterocyclic compounds is a well-established and powerful tool in medicinal chemistry. researchgate.netsigmaaldrich.com Halogenation can profoundly influence a molecule's physicochemical properties, which in turn modulates its biological activity. researchgate.net

Attaching a halogen to a heterocyclic scaffold can lead to several beneficial effects. These include increased membrane permeability, which can facilitate passage across biological barriers like the blood-brain barrier. researchgate.net Halogenation can also result in lower metabolic degradation, thereby extending the drug's duration of action. researchgate.net Furthermore, halogen atoms can enhance the binding affinity of a compound to its biological target through specific interactions, a phenomenon known as halogen bonding. researchgate.netnih.gov

The impact of halogenation is dependent on both the nature of the halogen and the structure of the heterocyclic ring. mdpi.com For instance, the introduction of a bromine atom can enhance a compound's reactivity and create a site for further chemical substitutions, allowing for the synthesis of diverse analogues for structure-activity relationship (SAR) studies. cymitquimica.com The development of halogenated heterocycles continues to be a key strategy for optimizing lead compounds into effective drug candidates for a multitude of diseases. researchgate.netmdpi.com

Table 2: Compound Names Mentioned

Compound Name
5-Bromo-2-methyl-4-phenyl-1,3-thiazole
Dabrafenib
Dasatinib
Ixabepilone
Penicillin
Ritonavir
Sulfathiazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNS/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIVQJKFCJWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394216
Record name 5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78502-81-5
Record name 5-bromo-2-methyl-4-phenyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Research on Thiazole Compounds with a Focus on 5 Bromo 2 Methyl 4 Phenyl 1,3 Thiazole

Investigations into Anticancer Efficacy

Thiazole-based compounds have emerged as a promising class of anticancer agents. The presence of the thiazole (B1198619) ring is a key feature in a variety of synthetic molecules that exhibit potent cytotoxic effects against numerous cancer cell lines. nih.gov The structural versatility of the thiazole nucleus allows for the design and synthesis of derivatives with enhanced potency and selectivity. Research has shown that substitutions on the thiazole ring and its associated phenyl group, including the addition of a bromine atom, can significantly impact the anticancer activity. mdpi.commdpi.com

Mechanistic Studies of Cytotoxic Action (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

The anticancer effects of thiazole derivatives are often mediated through their ability to halt cell proliferation and induce programmed cell death, or apoptosis.

Apoptosis Induction: Several studies have demonstrated that thiazole-containing compounds can trigger apoptosis in cancer cells. For instance, a novel 1,3-thiazole derivative, compound 4 , was found to induce programmed cell death by triggering apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.com Similarly, research on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which share a core structure with the subject compound, showed that they could induce apoptosis in A549 human lung adenocarcinoma cells. researchgate.netsemanticscholar.org Another study on a 1-benzyl-5-bromoindolin-2-one derivative connected to a 4-arylthiazole moiety (7d ) revealed its ability to affect apoptotic markers, further confirming the pro-apoptotic potential of such scaffolds. semanticscholar.org

Cell Proliferation Inhibition: Thiazole derivatives have been shown to be potent inhibitors of cancer cell growth. A study on novel 1,3-thiazole analogues found that nearly all tested compounds exhibited considerable antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com One derivative, in particular, showed potent antiproliferative activity with IC₅₀ values of 5.73 µM and 12.15 µM toward MCF-7 and MDA-MB-231 cells, respectively. mdpi.com Another study focusing on 3,5-diaryl pyrazolyl thiazolinones, including a 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one derivative, highlighted high antiproliferative activity against a panel of cancer cells, with a particularly low growth inhibition concentration (GI₅₀) of 0.0351 µM towards a leukemic cell line. researchgate.net

Cell Cycle Arrest: Beyond inducing apoptosis, some thiazole compounds can interfere with the cell cycle. Compound 4 , a 1,3-thiazole derivative, was shown to induce cell cycle arrest in MCF-7 cells at the G1 stage, while decreasing the cell population in the G2/M phase. mdpi.com

Cytotoxic Mechanisms of Thiazole Derivatives
Compound TypeMechanismAffected Cell Line(s)Key Findings
1,3-Thiazole Derivative (compound 4)Apoptosis, Necrosis, Cell Cycle Arrest (G1)MCF-7 (Breast Cancer)Induces programmed cell death and halts cell cycle progression. mdpi.com
N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamidesApoptosisA549 (Lung Cancer)Exhibited significant apoptosis-inducing activity. researchgate.netsemanticscholar.org
1-Benzyl-5-bromoindolin-2-one-thiazole hybrid (7d)ApoptosisMCF-7 (Breast Cancer)Affects levels of apoptotic markers. semanticscholar.org
4-[3-(5-bromo-2-hydroxyphenyl)...]-5H-thiazol-2-oneAntiproliferativeLeukemia (SR), Ovarian (OVCAR-3)High antiproliferative activity with GI₅₀ of 0.0351 µM (SR). researchgate.net

Elucidation of Molecular Targets in Cancer Pathways (e.g., Kinases, DNA Topoisomerase IB)

The cytotoxic effects of thiazole derivatives are rooted in their interaction with specific molecular targets within cancer cells. Identifying these targets is crucial for understanding their mechanism of action and for the development of more effective therapies.

DNA Topoisomerase IB: A series of stilbene analogs containing a thiazole moiety, synthesized from a 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole precursor, were identified as novel DNA topoisomerase IB (Top1) inhibitors. nih.gov One of these compounds exhibited excellent Top1 inhibition comparable to the well-known inhibitor Camptothecin (CPT). nih.gov This suggests that the 5-bromo-4-phenylthiazole scaffold can be a key component in designing new non-camptothecin Top1 inhibitors. nih.gov

Kinase Inhibition: Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Thiazole derivatives have been found to target several important kinases.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. A novel 1,3-thiazole derivative demonstrated significant inhibitory activity against VEGFR-2 with an IC₅₀ of 0.093 µM. mdpi.com Similarly, a 1-benzyl-5-bromoindolin-2-one derivative bearing a 4-(p-chlorophenyl)thiazole moiety also showed potent inhibitory effects against VEGFR-2. semanticscholar.org

CDK9: Cyclin-dependent kinase 9 (CDK9) is involved in the regulation of transcription. Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly active CDK9 inhibitors, with Kᵢ values in the low nanomolar range. acs.org

PI3Kα: The phosphoinositide 3-kinase (PI3K) pathway is frequently activated in various cancers. A novel thiazole hybrid, compound 6a , was found to inhibit PI3Kα with an IC₅₀ of 0.225 µM, leading to a decrease in the phosphorylation of downstream targets like Akt and mTOR in ovarian cancer cells. nih.gov

Molecular Targets of Thiazole Derivatives in Cancer
TargetThiazole ScaffoldSignificance
DNA Topoisomerase IBStilbene analogs from 5-bromo-thiazole precursorInhibits DNA replication and repair, leading to cell death. nih.gov
VEGFR-21,3-Thiazole and 1-benzyl-5-bromoindolin-2-one-thiazole hybridsInhibits tumor angiogenesis, restricting tumor growth and metastasis. mdpi.comsemanticscholar.org
CDK94-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesInhibits transcription, leading to antiproliferative effects. acs.org
PI3KαNaphthalene-azine-thiazole hybridBlocks a critical cell survival and proliferation pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimal Anticancer Potential

Structure-Activity Relationship (SAR) studies are essential for optimizing the anticancer properties of thiazole derivatives. These studies analyze how chemical modifications to the core structure affect biological activity, guiding the design of more potent and selective compounds.

Role of Halogen Substitution: The presence and position of halogen atoms, such as bromine and chlorine, on the phenylthiazole scaffold play a significant role in cytotoxic activity.

In one study, substituting a chloro- group on the p-phenyl-thiazole moiety with a bromo- group significantly improved the cytotoxic activity of the compound against MCF-7 and MDA-MB-231 breast cancer cells. mdpi.com

Another study noted that a derivative containing a 4-bromophenyl group at the fifth position of the thiazole ring (compound 3g ) had higher activity than the derivative with an unsubstituted phenyl group. mdpi.com

The presence of an electron-withdrawing group like bromine on the phenyl ring has been highlighted as being essential for antimicrobial activity, which often correlates with anticancer potential. mdpi.com

Influence of Other Substituents: Modifications to other parts of the molecule also have a profound impact.

SAR analysis of a series of indenyl-thiazole derivatives showed that an aromatic ring and electron-withdrawing substituents generally promote anticancer activity. nih.gov

For thiazole-based stilbene analogs acting as Top1 inhibitors, the halogen at the 4-position of the phenyl ring (Phenyl A) remarkably affected the inhibitory activity. nih.gov

In a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, the introduction of tetrazole and imidazole rings was found to be essential for cytotoxic activity. researchgate.net

Assessment of Antimicrobial and Antifungal Activities

The thiazole scaffold is not only prominent in anticancer research but is also a key component of many compounds with significant antimicrobial and antifungal properties. mdpi.comjchemrev.com The unique structural features of thiazole derivatives allow them to interact with various microbial targets, making them a valuable source for the development of new anti-infective agents.

Efficacy Against Clinically Relevant Bacterial Strains (Gram-Positive and Gram-Negative)

Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Broad-Spectrum Activity: A variety of thiazole derivatives have been synthesized and tested against clinically relevant bacteria. For example, newly developed 1,3-thiazole and benzo[d]thiazole derivatives were evaluated against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative Escherichia coli. nih.gov Certain compounds in this series showed notable antibacterial activity at higher concentrations. nih.gov

SAR in Antibacterial Activity: Structure-activity relationship studies have provided insights into the features required for potent antibacterial action.

One study indicated that the presence of an electron-withdrawing bromine group at the para-position of the phenyl ring was essential for the antimicrobial activity of a thiazole compound. mdpi.com

In another series, compounds with 4-chlorophenyl, pyridin-2-yl, and 5-chloro-pyridin-2-yl derivatives were identified as excellent antimicrobial agents. researchgate.net

Research on 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles found that several derivatives possessed strong antibacterial activity against strains like E. coli, S. aureus, P. aeruginosa, and B. subtilis. researchgate.net

Antibacterial Activity of Thiazole Derivatives
Compound SeriesBacterial Strains TestedKey SAR Findings
Thiazole with p-bromo-phenyl groupGeneral antimicrobial screeningElectron-withdrawing bromine group was essential for activity. mdpi.com
1,3-Thiazole and Benzo[d]thiazole derivativesMRSA (Gram+), E. coli (Gram-)Benzannelated derivatives showed improved activity. nih.gov
4-Aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazolesE. coli, S. aureus, P. aeruginosa, B. subtilisSpecific substitutions led to strong activity against both Gram-positive and Gram-negative bacteria. researchgate.net
3-[5-(4-substituted phenyl)-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-onesS. aureus, B. subtilis, P. aeruginosa, E. coliCompounds with 4-chlorophenyl and pyridin-2-yl groups showed excellent activity. researchgate.net

Antifungal Properties and Proposed Modes of Action

In addition to their antibacterial effects, many thiazole derivatives exhibit potent activity against a range of fungal pathogens.

Efficacy Against Fungal Strains: Thiazole compounds have been successfully tested against various fungi, including Aspergillus niger and Candida species. jchemrev.comnih.gov

A thiazole derivative with a p-bromo-phenyl group showed good antifungal activity with MIC values ranging from 7.8 to 5.8 µg/mL. mdpi.com

A series of 1,3-thiazole derivatives were screened against Candida albicans, Aspergillus flavus, and Aspergillus fumigates, with some compounds showing considerable antifungal activity. nih.gov

Phenylthiazole derivatives containing an acylhydrazone moiety exhibited excellent antifungal activities against phytopathogenic fungi like Magnaporthe oryzae and Colletotrichum camelliaet, with some showing better efficacy than commercial fungicides. nih.gov

Proposed Modes of Action: While the exact mechanisms are still under investigation for many compounds, the antifungal action of thiazole derivatives is often linked to their ability to disrupt essential fungal processes. Sulfathiazole, an early thiazole-based antimicrobial, acts by inhibiting the synthesis of a vitamin B complex necessary for bacterial growth, and similar metabolic interference pathways are proposed for antifungal actions. jchemrev.com The lipophilicity of the compounds, influenced by substituents, also plays a crucial role in their ability to penetrate fungal cell membranes and exert their effects. nih.gov SAR studies suggest that electron-withdrawing groups can enhance antifungal efficiency. researchgate.net

SAR Studies for Enhanced Antimicrobial Spectrum and Potency

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For thiazole derivatives, SAR studies have provided significant insights into how chemical modifications influence their antimicrobial properties. The substitution pattern on the thiazole ring directly impacts both the potency and the spectrum of antibacterial and antifungal activity.

Research has shown that the presence of a phenyl ring is often beneficial for the antimicrobial action of thiazole-pyrazoline hybrids. jchemrev.com Specifically, substitution at the fourth position of the thiazole ring with a p-bromophenyl group has been found to increase both antifungal and antituberculosis activities. nih.gov The electron-withdrawing nature of the bromine atom on the phenyl ring is considered essential for this enhanced antimicrobial effect. mdpi.com

Conversely, the introduction of certain other groups can diminish activity. For example, methylamino groups have been shown to reduce the antimicrobial efficacy of some thiazole derivatives. jchemrev.com While the core compound features a methyl group at the 2-position and a phenyl group at the 4-position, SAR studies on related compounds indicate that the specific placement and nature of substituents are key. For instance, in some series, small substituents like methyl groups were found to be important for activity against specific bacterial strains such as E. faecalis. nih.gov

The general findings from various studies on antimicrobial thiazole derivatives are summarized below:

Structural Modification Effect on Antimicrobial Activity Relevant Strains/Targets
Phenyl ring substitutionGenerally enhances activity jchemrev.comBacteria, Fungi
Para-bromo-phenyl group at C4Increased activity nih.govFungi, Tuberculosis
Electron-withdrawing groups (e.g., bromine) on the phenyl ringEssential for activity mdpi.comGeneral antimicrobial
Methylamino groupReduces activity jchemrev.comBacteria
Small substituents (e.g., methyl)Can be important for activity against specific strains nih.govE. faecalis
Thiophene substitutionShowed promising results against E. coli, P. aeruginosa, and S. aureus nih.govBacteria

Exploration of Diverse Biological Activities

The thiazole scaffold is a versatile platform that has been explored for a wide range of therapeutic applications beyond antimicrobial agents. Derivatives incorporating the 5-bromo-2-methyl-4-phenyl-1,3-thiazole structural motifs have been investigated for their potential as anti-inflammatory, anticonvulsant, and antiviral agents, as well as their ability to inhibit specific enzymes.

Anti-inflammatory Research

Thiazole derivatives are well-recognized for their anti-inflammatory potential. globalresearchonline.netresearchgate.net Research into 2,4-disubstituted 1,3-thiazole derivatives has demonstrated significant anti-inflammatory effects. rasayanjournal.co.in SAR studies have revealed that the nature of the substituent on the 4-phenyl ring plays a critical role. The presence of a methyl or nitro group on the 4-phenyl thiazole structure has been associated with good anti-inflammatory activity. rasayanjournal.co.inwjpmr.com Specifically, compounds like 2-(2,3-dimethylphenylamino)-N-(4-(4-methylphenyl) thiazol-2-yl)benzamide showed noteworthy activity in in vitro albumin denaturation assays, a common method for screening anti-inflammatory drugs. rasayanjournal.co.in Some nitro-substituted thiazole derivatives have exhibited better anti-inflammatory responses than the standard drug nimesulide in carrageenan-induced rat paw edema models. wjpmr.com Furthermore, a series of 5-methyl-2-phenylthiazole derivatives demonstrated moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity compared to the standard drug diclofenac sodium. researchgate.net

Anticonvulsant Investigations

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, including thiazoles. sphinxsai.commdpi.com SAR analysis of disubstituted 1,3-thiazoles has indicated that a para-halogen-substituted phenyl group attached to the thiazole ring is an important feature for anticonvulsant activity. mdpi.com This highlights the potential significance of the bromo- and phenyl- moieties of this compound. Studies on related heterocyclic structures, such as 1,3,4-thiadiazoles, have further reinforced the idea that bromo-substituted compounds can be potent anticonvulsants. For instance, certain bromo-substituted benzamide (B126)/thiadiazole derivatives showed significant protection against pentylenetetrazole (PTZ)-induced convulsions. sphinxsai.comfrontiersin.orgnih.gov While these studies are not on thiazoles directly, they point to a broader trend where halogen substitutions can enhance anticonvulsant properties in related azole compounds.

Antiviral and Anti-HIV Studies

The thiazole ring is a component of several established antiviral drugs, including the anti-HIV medication Ritonavir. jchemrev.comglobalresearchonline.net This has spurred extensive research into new thiazole derivatives as potential antiviral agents against a wide range of viruses. nih.gov The phenylthiazole ring system, in particular, has served as a template for designing agents that inhibit flaviviruses, such as Yellow Fever Virus, by targeting their envelope proteins. nih.gov Some research has pointed to a correlation between the antiflaviviral activity of phenylthiazoles and the presence of reactive mono- or dibromomethyl moieties at the C4 position of the thiazole ring. nih.gov While this differs from the 5-bromo substitution, it underscores the importance of bromine atoms in modulating the antiviral properties of this class of compounds. Synthesized thiazole derivatives have shown activity against numerous viruses, including Coxsackievirus (CVB), SARS, Hepatitis C virus (HCV), and Human immunodeficiency virus (HIV-1). nih.govnih.gov

Enzyme Inhibition Profiles (e.g., Monoacylglycerol Lipase (MAGL), Cholinesterase)

The ability of thiazole derivatives to interact with and inhibit specific enzymes is a key aspect of their therapeutic potential.

Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that plays a role in inflammation and neurological processes. nih.govnih.gov Its inhibition is considered a potential therapeutic strategy for various diseases. frontiersin.orgmdpi.com Molecular docking studies have explored the interaction between MAGL and thiazole-containing compounds. For example, the compound 1-(3-Phenoxyphenyl)-4-[4-(1,3-thiazol-2-ylcarbonyl)-piperazin-1-yl]pyrrolidin-2-one was shown to occupy the binding pocket of human MAGL, suggesting that the thiazole scaffold can be integrated into potent MAGL inhibitors. frontiersin.org

Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are used in the treatment of conditions like Alzheimer's disease. Thiazole-based derivatives have been synthesized and evaluated as potential AChE inhibitors. nih.gov SAR studies of certain 2-(4-arylthiazol-2-ylamino)-5-(arylidene)-4,5-dihydrothiazole-4-one derivatives revealed that the inhibitory activity is highly dependent on the nature of the substituents. nih.gov For example, 4-methoxybenzylidene substituents were found to be optimal for activity. nih.gov The presence of a 5-bromothiophen-2-yl group also retained moderate activity. nih.gov In related thiadiazole structures, bromo-substituted derivatives have demonstrated moderate to good acetylcholinesterase-inhibition activity. researchgate.netresearchgate.net

Receptor Binding and Molecular Interaction Studies

Understanding how this compound and related compounds interact with their biological targets at a molecular level is essential for rational drug design. Molecular docking studies provide valuable insights into these interactions.

For enzyme inhibition, specific interactions within the active site are key. In the case of MAGL, docking studies of a thiazole-containing inhibitor revealed that it could occupy the enzyme's binding pocket. frontiersin.org The proposed binding model showed a π-π stacking interaction between a phenyl moiety of the inhibitor and a tyrosine residue (Tyr194) of the enzyme, as well as hydrophobic interactions with other residues like Leu241 and Ala51. frontiersin.org

Similarly, docking studies of a bromo-substituted thiadiazole derivative with acetylcholinesterase demonstrated that the compound could interact with the enzyme's catalytic active site. researchgate.net For other targets, such as DNA topoisomerase I, docking studies of thiazole-based stilbene analogs have also been performed. These studies help to elucidate the binding mode and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for the compound's biological activity. nih.gov These computational models suggest that the phenyl and bromo groups of thiazole derivatives can play crucial roles in anchoring the molecule within the binding sites of various biological targets.

Ligand-Target Interaction Analysis

Detailed experimental studies analyzing the specific ligand-target interactions of this compound are not extensively available in the public domain. The thiazole ring is a recognized pharmacophore in medicinal chemistry, known to engage in various biological activities, including potential antimicrobial and anticancer properties. cymitquimica.com The presence of a bromine atom can further influence its electronic properties and potential for interaction with biological targets. cymitquimica.com However, specific research delineating the precise molecular interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, between this compound and specific biological targets like enzymes or receptors has not been identified in the available literature.

General research on thiazole derivatives indicates that they can act as ligands for a variety of proteins, but this cannot be directly extrapolated to this specific compound without dedicated study. cymitquimica.com

Understanding Binding Affinity and Specificity

Quantitative data regarding the binding affinity (such as Kd, Ki, or IC50 values) and specificity of this compound for any particular biological target is not available in the reviewed scientific literature. While the broader class of thiazole-containing compounds has been investigated for a range of pharmacological activities, specific assays to determine the binding affinity and selectivity profile of this particular molecule have not been published. cymitquimica.com

Further research, including in vitro binding assays and computational docking studies, would be necessary to elucidate the binding affinity and specificity of this compound for any potential biological targets.

Computational and Theoretical Investigations

Molecular Docking Simulations for Target Identification and Validation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For thiazole (B1198619) derivatives, this method is crucial for identifying potential protein targets and understanding binding mechanisms at the molecular level.

Studies on various substituted thiazole compounds demonstrate their potential to interact with a range of biological targets. For instance, docking simulations of newly synthesized thiazole conjugates with the Rho6 protein, a member of the Rho family of GTPases implicated in hepatic cancer, have shown favorable binding interactions. nih.gov These simulations revealed good docking scores, suggesting that the thiazole scaffold can effectively fit into the active site of this cancer-related protein. nih.gov Similarly, other research has utilized docking to evaluate 2,4-disubstituted thiazole derivatives as potential inhibitors of tubulin polymerization, a key target in cancer therapy. researchgate.net The results of these studies indicate that the thiazole core can establish critical interactions within the colchicine (B1669291) binding site of tubulin. researchgate.net

The binding affinity of a ligand to its target is often quantified by a docking score, with more negative values indicating stronger binding. The interactions typically involve hydrogen bonds, hydrophobic interactions, and arene-cation interactions with key amino acid residues in the protein's active site. nih.gov

Table 1: Representative Docking Scores of Thiazole Derivatives Against Various Protein Targets

Compound Type Protein Target Docking Score (kcal/mol) Key Interacting Residues
Thiazole Conjugate Rho6 Protein -9.2 to -9.4 Gln158, Arg108
2,4-Disubstituted Thiazole Tubulin Not specified Cys241, Leu242, Ala317

Note: Data is for representative thiazole derivatives, not exclusively 5-Bromo-2-methyl-4-phenyl-1,3-thiazole.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

For thiazole derivatives, 2D-QSAR studies have been conducted to develop models for their anti-inflammatory activity as 5-lipoxygenase (5-LOX) inhibitors. laccei.org In these studies, various molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are calculated. These descriptors are then correlated with the observed biological activity (expressed as pIC50) using statistical methods like multiple linear regression. laccei.org

The resulting QSAR models can highlight which molecular properties are most influential for the desired biological effect. For example, descriptors related to atomic charges, polarizability, and molecular shape have been identified as significant for the 5-LOX inhibitory activity of thiazole compounds. laccei.org Such models provide a framework for designing new thiazole derivatives with potentially enhanced potency. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Profiling

For thiazole derivatives, various ADME parameters have been predicted using software like SwissADME and Qikprop. dergipark.org.tr These predictions assess properties such as gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. researchgate.net Studies on different thiazole-containing compounds have shown that they generally exhibit good oral bioavailability profiles. scientificelectronicarchives.org The in silico analysis of thiazole derivatives often indicates high absorption levels and adherence to established rules for drug-likeness, such as Lipinski's rule of five. nih.govresearchgate.net

Table 2: Predicted ADME Properties for Representative Thiazole Analogues

Property Predicted Value/Outcome Significance
Gastrointestinal (GI) Absorption High Good potential for oral administration
Blood-Brain Barrier (BBB) Permeability Generally low/No Reduced risk of CNS side effects
CYP2D6 Inhibition Non-inhibitor Lower potential for drug-drug interactions
Lipinski's Rule of Five 0 violations (typically) Indicates good drug-likeness

Note: These are generalized predictions for the thiazole class of compounds based on available literature. researchgate.netscientificelectronicarchives.org

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These calculations provide valuable information about molecular structure, stability, and reactivity. For thiazole derivatives, these methods have been used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and Mulliken atomic charges. jmaterenvironsci.commdpi.com

The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net Analysis of the electron density and Mulliken charges reveals the most electron-rich and electron-poor regions of the molecule, which can indicate likely sites for electrophilic and nucleophilic attack, respectively. jmaterenvironsci.com For the thiazole ring, the nitrogen and sulfur heteroatoms are key sites influencing the electronic distribution. jmaterenvironsci.com These theoretical calculations are essential for understanding the intrinsic properties of the this compound scaffold, which in turn govern its interactions with biological systems. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of Thiazole Ligands

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, showing how the complex behaves over time. MD simulations are used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding. nih.gov

For ligands based on the thiazole scaffold, MD simulations have been used to validate docking results and to gain a deeper understanding of the binding interactions. nih.gov These simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. The root-mean-square deviation (RMSD) of the ligand and protein atoms is monitored throughout the simulation to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.govnih.gov Conformational analysis, often coupled with MD, helps to identify the low-energy conformations of the thiazole ligand, which are most likely to be biologically active.

Crystallographic and Advanced Structural Elucidation Studies

X-ray Diffraction Analysis of Thiazole (B1198619) Derivatives

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method yields accurate information regarding bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.

While the specific crystal structure of 5-Bromo-2-methyl-4-phenyl-1,3-thiazole is not extensively detailed in publicly available literature, analysis of closely related structures provides valuable insights. For instance, the X-ray structure of 2-Bromo-4-phenyl-1,3-thiazole reveals that the planes of the 2-bromo-1,3-thiazole and the phenyl rings are nearly coplanar, with a small dihedral angle between them. nih.govresearchgate.net This planarity is a common feature in many thiazole derivatives and can facilitate various intermolecular interactions.

In another example, the crystal structure of 2,4-dibromothiazole (B130268) has been determined, although it exhibits disorder in the crystal lattice. researchgate.netresearchgate.net The analysis of various substituted thiazolium bromide salts has also been carried out, confirming their structures through X-ray crystallography. researchgate.net These studies often reveal a planar thiazole ring. researchgate.net The collection of crystallographic data for such derivatives typically involves the use of diffractometers equipped with CCD detectors. nih.gov

The general methodology for structure determination involves solving the structure using direct methods and refining it through full-matrix least-squares procedures. mkuniversity.ac.in The resulting structural data provides a foundational understanding of the molecule's solid-state conformation.

Below is a table summarizing crystallographic data for a related thiazole derivative, illustrating the type of information obtained from X-ray diffraction studies.

Compound Formula Crystal System Space Group Unit Cell Dimensions
2-Bromo-4-phenyl-1,3-thiazoleC9H6BrNSMonoclinicP2₁/ca = 5.8934(3) Å, b = 10.6591(6) Å, c = 13.8697(7) Å, β = 90.812(1)°

Data sourced from a study on 2-Bromo-4-phenyl-1,3-thiazole. nih.gov

Analysis of Intermolecular Interactions in Crystal Structures

π-π Stacking: Aromatic rings, such as the phenyl group in this compound, can interact through π-π stacking. In the crystal structure of 2-Bromo-4-phenyl-1,3-thiazole, molecules related by a center of symmetry are held together by π-π interactions between the thiazole and phenyl rings of adjacent molecules. nih.govresearchgate.net The distance between the centroids of these interacting rings is a key parameter in characterizing these interactions. nih.govresearchgate.net Similar interactions are observed in other π-rich thiazole derivatives. rsc.orgrsc.orgnih.gov

Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, derivatives with appropriate functional groups frequently exhibit hydrogen bonding. For example, in the crystal structures of some thiazole derivatives, intramolecular N-H···O and intermolecular N-H···N hydrogen bonds are observed, which can lead to the formation of specific ring motifs and stabilize the crystal packing. tandfonline.comscielo.org.za

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the crystal packing of 2-Bromo-4-phenyl-1,3-thiazole, short intermolecular S···Br contacts are observed. nih.govresearchgate.net The structure of 2,4-diacetyl-5-bromothiazole is dominated by both intramolecular and intermolecular halogen bonding between the bromine atom and carbonyl oxygen atoms. researchgate.net The propensity of sulfur atoms, including those in a thiazole ring, to act as halogen bond acceptors has also been noted in various studies. nih.govrsc.org The existence and importance of halogen bonding can be further analyzed using computational tools like molecular electrostatic potential surfaces. rsc.org

These varied intermolecular interactions are often studied and quantified using Hirshfeld surface analysis, which provides a visual and quantitative overview of the contacts within the crystal. rsc.orgtandfonline.com

Interaction Type Description Example from Thiazole Derivatives
π-π Stacking Attraction between aromatic rings.Observed between thiazole and phenyl rings in 2-Bromo-4-phenyl-1,3-thiazole. nih.govresearchgate.net
Hydrogen Bonding Interaction involving a hydrogen atom and an electronegative atom.Intramolecular N-H···O and intermolecular N-H···N bonds in certain derivatives. tandfonline.comscielo.org.za
Halogen Bonding Non-covalent interaction involving a halogen atom.Short S···Br contacts in 2-Bromo-4-phenyl-1,3-thiazole. nih.govresearchgate.net

Relationship Between Solid-State Conformation and Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The conformation adopted in the solid state can provide a low-energy model for the bioactive conformation, which is the specific spatial arrangement a molecule adopts when it interacts with a biological target such as an enzyme or receptor.

The ability of a ligand to change its conformation to improve its binding affinity is a critical aspect of drug design. nih.gov Therefore, understanding the conformational preferences of a molecule, as revealed by crystallographic studies, is a vital prerequisite for decoding its biological function. For thiazole-containing peptides, the solid-state crystal structure conformations have been analyzed to understand their structural preferences, which are often stabilized by intramolecular hydrogen bonds. nih.gov

Structure-activity relationship (SAR) studies on thiazole derivatives often aim to correlate specific structural features with their biological effects. ijper.orgrsc.org For instance, the anticancer and antimicrobial activities of some thiazole derivatives have been rationalized based on their chemical structures. ijper.org The conformation of the molecule, dictated by the arrangement of its substituents, can influence how it fits into the active site of a target protein.

While direct crystallographic data for this compound bound to a biological target may not be available, the principles derived from related structures are informative. The planarity or twisting of the phenyl and thiazole rings, and the nature and directionality of the intermolecular interactions discussed previously, all contribute to the molecule's shape and electrostatic potential. These features, in turn, govern its ability to interact with biological macromolecules, ultimately determining its pharmacological profile. globalresearchonline.net

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Thiazole (B1198619) Analogs with Enhanced Efficacy and Selectivity

Future research will heavily focus on the rational design and synthesis of novel analogs of 5-bromo-2-methyl-4-phenyl-1,3-thiazole. The goal is to improve potency against specific biological targets while minimizing off-target effects, thereby enhancing the therapeutic index. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold to achieve desired pharmacological outcomes. bohrium.combenthamdirect.com

Key strategies for analog design include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring at position 4 can significantly influence the molecule's electronic properties and binding interactions with target proteins. mdpi.com For example, adding methoxy (B1213986) or halogen groups to the phenyl ring has been shown to modulate the anticancer and antimicrobial activities of related thiazole compounds. nih.gov

Alteration of the Methyl Group: Replacing the methyl group at position 2 with other alkyl or aryl groups can explore steric and hydrophobic requirements of the target's binding pocket.

Substitution of the Bromo Atom: The bromine atom at position 5 is a key functional group. It can be replaced with other halogens (F, Cl, I) or other functional groups to fine-tune the compound's lipophilicity and metabolic stability. nih.gov The presence of a halogen at this position can be critical for activity. nih.gov

The synthesis of these new derivatives can be achieved through established chemical reactions like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. jpionline.orgijper.org

Modification SitePotential SubstituentsPredicted Impact on ActivityRationale
Phenyl Ring (Position 4) -OCH₃, -Cl, -F, -NO₂Modulation of potency and selectivityAlters electronic distribution and hydrogen bonding capacity, influencing target interaction. mdpi.comnih.gov
Methyl Group (Position 2) Ethyl, Propyl, Cyclopropyl, Substituted PhenylOptimization of steric and hydrophobic interactionsExplores the size and shape constraints of the target's binding site.
Bromo Atom (Position 5) -Cl, -F, -I, -CF₃Enhancement of metabolic stability and cell permeabilityModifies lipophilicity and resistance to metabolic degradation. nih.gov

Development of Thiazole-Based Compounds for Multidrug-Resistant Pathogens

The rise of multidrug-resistant (MDR) pathogens is a critical global health threat, necessitating the development of novel antimicrobial agents. nih.gov Thiazole derivatives have demonstrated significant potential in combating resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org The amphiphilic nature of some thiazole derivatives allows them to penetrate bacterial cell membranes, leading to cytoplasm leakage and cell death. mdpi.com

The this compound scaffold can serve as a template for developing new antibiotics. Future work should involve:

Screening against MDR Strains: Synthesized analogs should be systematically screened against a panel of clinically relevant MDR bacteria and fungi. nih.gov

Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effects is crucial. This could involve studying their impact on bacterial cell wall synthesis, protein synthesis, or DNA replication.

Hybrid Molecule Synthesis: Combining the thiazole scaffold with other known antibacterial pharmacophores could lead to synergistic effects and overcome existing resistance mechanisms. nih.gov For instance, creating hybrids with quinolones or sulfonamides may broaden the spectrum of activity.

Pathogen TargetThiazole Derivative FeatureRationale for Development
MRSA Hybridization with other antibacterial agentsTo create compounds that can overcome resistance mechanisms. nih.gov
Azole-Resistant Fungi Modifications to enhance membrane permeabilityTo develop effective antifungal agents against resistant strains like Candida auris. nih.gov
Gram-Negative Bacteria Structural changes to improve outer membrane penetrationThe outer membrane of Gram-negative bacteria is a significant barrier to many antibiotics.

Integration of Thiazole Scaffolds into Multi-Target Drug Design Strategies

Complex diseases like cancer often involve the deregulation of multiple signaling pathways. rsc.org A multi-target drug design approach, which aims to create single molecules that can modulate several targets simultaneously, is a promising strategy for treating such diseases. The thiazole ring is a versatile scaffold that can be integrated into multi-target drug design. monash.edunih.gov

Future research should explore the development of derivatives of this compound as multi-target agents. This can be achieved by:

Kinase Inhibitor Design: Many cancers are driven by aberrant kinase activity. Thiazole derivatives can be designed to inhibit multiple kinases involved in tumor growth and progression, such as EGFR, VEGFR-2, and BRAF. rsc.org

Hybrid Pharmacophores: Fusing the thiazole ring with other heterocyclic systems known for their biological activities (e.g., pyrazoline, benzimidazole) can yield hybrid compounds with polypharmacological profiles. rsc.orgwisdomlib.org These hybrids may offer improved efficacy and a reduced likelihood of developing drug resistance.

Exploration of New Therapeutic Areas for this compound and its Derivatives

The thiazole core is associated with a wide spectrum of biological activities beyond antimicrobial and anticancer effects. globalresearchonline.netwisdomlib.orgsysrevpharm.org A significant future direction is the systematic exploration of derivatives of this compound for novel therapeutic applications.

Potential new areas for investigation include:

Anti-inflammatory Agents: Thiazole derivatives have shown promise as anti-inflammatory agents. sysrevpharm.org New analogs could be tested in models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Antiviral Activity: The thiazole ring is present in antiretroviral drugs like Ritonavir. nih.gov Screening new derivatives against a range of viruses, including influenza, HIV, and coronaviruses, could uncover new antiviral leads. wisdomlib.org

Central Nervous System (CNS) Disorders: Certain thiazole compounds have been investigated as potential agents for CNS disorders. benthamdirect.com Derivatives could be evaluated for activity related to neurodegenerative diseases or psychiatric conditions.

Antidiabetic Properties: Some thiazole-containing compounds have been studied for their potential in managing diabetes. wisdomlib.org

Therapeutic AreaPotential Biological TargetRationale for Exploration
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX)Thiazole derivatives have shown anti-inflammatory properties. globalresearchonline.netsysrevpharm.org
Viral Infections Viral proteases, polymerasesThe thiazole scaffold is a component of existing antiviral drugs like Ritonavir. nih.govsysrevpharm.org
Cancer Protein kinases (e.g., ALK5), TopoisomeraseThiazoles are known to exhibit potent anticancer activities through various mechanisms. nih.govwisdomlib.orgnih.gov
Diabetes Glucokinase, other metabolic enzymesSome thiazolyl benzamide (B126) analogues have shown glucokinase inhibition. caribjscitech.com

Application of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more efficient. mednexus.orgnih.gov These computational tools can be powerfully applied to the development of this compound derivatives.

Key applications of AI/ML include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, toxicity) of novel thiazole analogs before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new thiazole-based molecules with desired properties. mdpi.com By learning from vast chemical databases, these models can propose novel structures that are optimized for specific targets.

Virtual Screening: AI can rapidly screen massive virtual libraries of compounds to identify those most likely to bind to a specific biological target, accelerating the identification of new lead compounds. nih.gov

Retrosynthesis Planning: AI tools can help chemists devise the most efficient synthetic routes for producing target thiazole derivatives. researchgate.net

By leveraging AI and ML, the design-synthesis-testing cycle for developing new drugs based on the this compound scaffold can be significantly accelerated. mednexus.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-methyl-4-phenyl-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation or cyclization reactions. For example, bromination of precursor thiazoles using CuBr and n-butyl nitrite in acetonitrile at 333 K yields 53% after purification by silica gel chromatography (heptane:ethyl acetate, 70:3) . Key parameters for optimization include:

  • Catalyst : CuBr (1.6 eq relative to substrate).
  • Reaction Time : 15 minutes under reflux.
  • Purification : Slow crystallization from hexane yields single crystals suitable for X-ray analysis.
  • Monitoring : Use TLC or NMR to track intermediate formation.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 7.40–8.16 ppm (aromatic protons) and δ 8.16 ppm (thiazole proton) confirm substitution patterns .
  • IR Spectroscopy : Bands at 1476 cm⁻¹ (C-Br stretch) and 730 cm⁻¹ (thiazole ring vibrations) validate functional groups .
  • Elemental Analysis : Match experimental C/H/N percentages (e.g., C: 45.09%, H: 2.57%) with theoretical values to confirm purity .

Q. How is X-ray crystallography applied to resolve the crystal structure of brominated thiazoles?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 120 K. Software like APEX2 and SAINT handle data collection and reduction .
  • Refinement : SHELXTL refines structures with H-atoms in riding positions (C–H = 0.95 Å) and anisotropic displacement parameters for heavier atoms .
  • Validation : Check for π⋯π interactions (e.g., centroid distances of 3.815 Å) and S⋯Br contacts (3.5402 Å) to confirm packing stability .

Q. What computational tools support the analysis of thiazole derivatives’ electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-31G(d) level to predict bond angles and dihedral twists (e.g., 7.45° between thiazole and phenyl planes) .
  • Molecular Docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes or receptors) by aligning ligand conformers with active sites .

Advanced Research Questions

Q. How do crystallographic software suites (e.g., SHELX, WinGX) address challenges in refining disordered structures or twinned crystals?

  • Methodological Answer :

  • SHELXL : Handles high-resolution data via TWIN/BASF commands for twinned crystals, refining Flack parameters to resolve chirality .
  • WinGX : Integrates ORTEP-3 for visualizing thermal ellipsoids and validating H-bonding networks in disordered regions .
  • Example : For a thiazole with a twisted phenyl ring (36.69° dihedral angle), SHELXTL refines anisotropic displacement parameters to model thermal motion .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test compound 9c (a bromophenyl-thiazole analog) at 0.1–100 µM concentrations to identify IC50 values against target enzymes .
  • SAR Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-bromophenyl) on activity using regression models .
  • Control Experiments : Validate specificity via knockout assays (e.g., mTOR inhibitors for anti-cancer activity) .

Q. How can intermolecular interactions (e.g., π-stacking, halogen bonds) be exploited to design stable co-crystals?

  • Methodological Answer :

  • Co-crystal Screening : Use solvent evaporation with complementary partners (e.g., benzoic acid derivatives) to stabilize π⋯π interactions (3.7539 Å centroid distances) .
  • Halogen Bonding : Leverage Br⋯S contacts (3.5402 Å) to enhance lattice stability in API formulations .
  • Thermal Analysis : DSC/TGA confirms co-crystal stability up to 327 K .

Q. What methodologies validate the biological mechanisms of thiazole derivatives in vitro?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC50 values for α-glucosidase or kinase targets using fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-glucopyranoside) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7) at 24–72 h exposure, normalized to untreated controls .
  • Molecular Dynamics : GROMACS simulates ligand-receptor binding over 100 ns to assess conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.